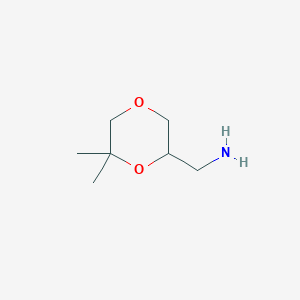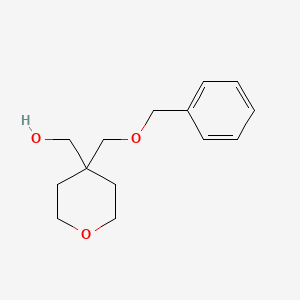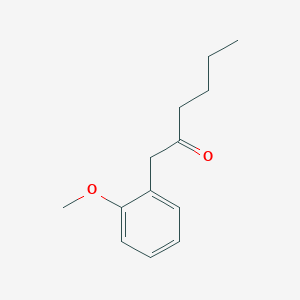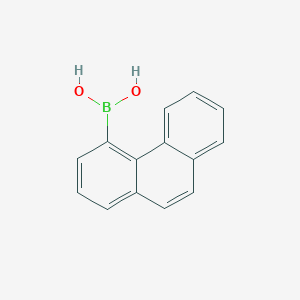![molecular formula C8H12ClNO3 B13038199 4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride](/img/structure/B13038199.png)
4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride is a chemical compound with significant relevance in various scientific fields. It is a derivative of pyrrole, a five-membered nitrogen-containing heterocycle, which is known for its biological and pharmaceutical importance. This compound is often used as a building block in the synthesis of more complex molecules and has applications in medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multicomponent reactions (MCRs) that allow for the efficient and economical synthesis of pyrrole derivatives. These methods often use readily available starting materials and catalysts to achieve high yields and selectivity . The use of metal-catalyzed reactions, such as those involving manganese or copper complexes, can also enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups .
Aplicaciones Científicas De Investigación
4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary, but they often include key signaling pathways related to cell growth, apoptosis, and metabolism .
Comparación Con Compuestos Similares
4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride can be compared with other similar compounds, such as:
Pyrrole: A simpler nitrogen-containing heterocycle with similar chemical properties but less complexity.
Pyrrolopyrazine: A compound with a similar structure but containing an additional pyrazine ring, which can enhance its biological activity.
Cyclopenta[c]pyrrole: A compound with a similar bicyclic structure but different functional groups, leading to different chemical and biological properties.
Propiedades
Fórmula molecular |
C8H12ClNO3 |
|---|---|
Peso molecular |
205.64 g/mol |
Nombre IUPAC |
6-oxo-2,3,3a,4,5,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H11NO3.ClH/c10-6-2-1-4-5(6)3-9-7(4)8(11)12;/h4-5,7,9H,1-3H2,(H,11,12);1H |
Clave InChI |
RKANTXGTMRSPRR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2C1C(NC2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B13038117.png)


![(1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine](/img/structure/B13038136.png)





![7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13038168.png)
![2,2'-Methylene-bis(N-(2-[((5-[(dimethylamino)methyl]-2-furanyl)thio)ethyl]-N'-methyl)-2-nitro-1,1'-ethenediamine)](/img/structure/B13038175.png)



